2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

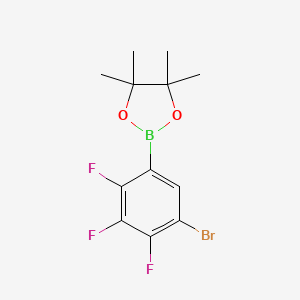

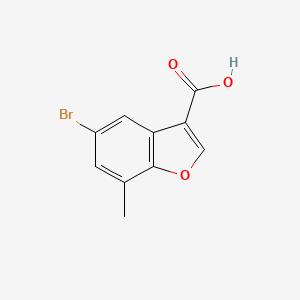

The compound “2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester derived from a bromo-trifluorophenyl core . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring substituted with bromo and trifluoro groups, attached to a boronic ester group .Chemical Reactions Analysis

Boronic esters are typically used in Suzuki-Miyaura cross-coupling reactions. They can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(5-bromo-2,3,4-trifluorophenyl)propan-2-ol, has a predicted boiling point of 290.1±35.0 °C and a predicted density of 1.772±0.06 g/cm3 .Applications De Recherche Scientifique

Polymer Synthesis and Modification

Researchers have utilized derivatives similar to 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of advanced polymers. For example, Fischer et al. (2013) explored the use of three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes with precisely controlled molecular weights and functional groups, enabling the production of stable nanoparticles exhibiting bright fluorescence emission (Fischer, Baier, & Mecking, 2013). This methodology underscores the potential of such compounds in creating materials with specific optical properties.

Material Science and Nanotechnology

In the realm of material science, Yokoyama et al. (2007) demonstrated the utilization of a similar boronate compound in palladium-catalyzed polycondensation, which afforded well-defined polyfluorenes with narrow molecular weight distributions through a chain-growth polymerization mechanism. This technique is significant for fabricating polymers with tailored properties for electronic and photonic applications (Yokoyama et al., 2007).

Advanced Functional Materials

De Roo et al. (2014) explored the synthesis of functionalized polyfluorenes that were used as stabilizing ligands for cadmium selenide quantum dots, creating hybrid particles. This approach highlights the potential of using boronate-ester derivatives for the development of organic/inorganic semiconductor hybrid materials with possible applications in optoelectronics and photovoltaics (De Roo et al., 2014).

Synthesis of Novel Compounds

Das et al. (2015) reported on the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes, showcasing the versatility of boronate compounds in synthesizing novel organic molecules with potential applications in new materials for liquid crystal display (LCD) technology and as intermediates for drugs targeting neurodegenerative diseases (Das et al., 2015).

Mécanisme D'action

Safety and Hazards

The safety and hazards of this compound would also depend on its specific structure. For example, a related compound, (5-Bromo-2,3,4-trifluorophenyl)methanol, has a GHS07 pictogram and a warning signal word, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

2-(5-bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKXPDQZXAYMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)